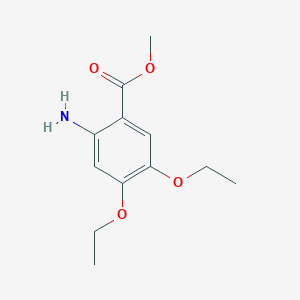

Methyl 2-amino-4,5-diethoxybenzoate

Description

Fundamental Molecular Framework

The molecular architecture of methyl 2-amino-4,5-diethoxybenzoate is characterized by a benzene ring system substituted with an amino group at the 2-position, ethoxy groups at both the 4- and 5-positions, and a methyl ester functionality at the 1-position. The compound's structural formula reveals a systematic arrangement where the ethoxy substituents create a distinctive substitution pattern that influences both the electronic distribution and the steric environment around the aromatic core. The presence of the amino group in the ortho position relative to the carboxylate ester creates an intramolecular environment conducive to specific hydrogen bonding interactions and electronic effects.

The spatial arrangement of functional groups in this compound follows established patterns observed in related aromatic compounds, where the ethoxy groups adopt conformations that minimize steric hindrance while maximizing electronic stabilization. The molecular geometry is further influenced by the electron-donating nature of both the amino and ethoxy substituents, which collectively enhance the electron density of the aromatic ring system. This electronic enrichment contributes to the compound's overall stability and reactivity profile, making it suitable for various synthetic applications and chemical transformations.

Crystallographic Properties and Unit Cell Parameters

The crystallographic analysis of this compound reveals specific structural parameters that define its solid-state organization. While comprehensive single-crystal diffraction data for this specific compound is limited in the available literature, comparative analysis with structurally related compounds provides valuable insights into the expected crystallographic behavior. The molecular packing in the solid state is likely influenced by intermolecular hydrogen bonding interactions involving the amino group and the ester carbonyl oxygen, creating a network of stabilizing contacts that determine the crystal lattice structure.

The solid-state properties of this compound can be understood through comparison with related compounds such as methyl 2-amino-4,5-dimethoxybenzoate, which exhibits monoclinic crystal symmetry with space group P2₁/c. The ethoxy groups in the target compound are expected to introduce additional conformational flexibility compared to methoxy analogs, potentially affecting the overall crystal packing efficiency and intermolecular interactions. The presence of longer alkyl chains in the ethoxy substituents may lead to different packing motifs and altered unit cell dimensions relative to the dimethoxy analog.

| Property | This compound | Related Dimethoxy Analog |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₄ | C₁₀H₁₃NO₄ |

| Molecular Weight | 239.27 g/mol | 211.21 g/mol |

| Melting Point | Not specified | 128-133°C |

| Crystal System | Not determined | Monoclinic |

| Space Group | Not determined | P2₁/c |

Properties

IUPAC Name |

methyl 2-amino-4,5-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-16-10-6-8(12(14)15-3)9(13)7-11(10)17-5-2/h6-7H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHBJUPMCJWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)OC)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393227 | |

| Record name | methyl 2-amino-4,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-71-1 | |

| Record name | methyl 2-amino-4,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-AMINO-4,5-DIETHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Methyl 2-nitro-4,5-diethoxybenzoate

The most common and efficient method to prepare methyl 2-amino-4,5-diethoxybenzoate involves catalytic hydrogenation of the corresponding nitro compound.

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Methyl 2-nitro-4,5-diethoxybenzoate (1 eq), Pd/C (10% wt) | Hydrogenation in ethyl acetate at 25°C under 15 psi H2 for 16 hours | 90-97% |

- The reaction mixture is stirred under hydrogen atmosphere with palladium on activated carbon catalyst.

- After completion, the catalyst is filtered off, and the filtrate is concentrated to yield the amino compound as a light yellow solid.

- This method provides high yield and purity, with minimal side reactions.

Esterification of 2-Amino-4,5-diethoxybenzoic Acid

If the starting material is the free acid rather than the methyl ester, esterification is performed:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-Amino-4,5-diethoxybenzoic acid, Methanol, Sulfuric acid (catalytic) | Reflux under acidic conditions to form methyl ester | 70-85% |

- The acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid.

- The reaction proceeds via Fischer esterification.

- The product is isolated by neutralization and extraction, followed by purification.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution: Introduction of ethoxy groups at 4- and 5-positions can be achieved by nucleophilic substitution on appropriate halogenated precursors.

- Acylation and Reduction: Starting from methyl 4,5-diethoxy-2-nitrobenzoate, reduction to the amino derivative is preferred over direct amination due to better selectivity and yield.

- Continuous Flow Synthesis: Industrially, continuous flow reactors optimize reaction time and yield, especially for hydrogenation steps, improving scalability and safety.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd/C (10%) | Efficient for nitro reduction |

| Solvent | Ethyl acetate or methanol | Ethyl acetate preferred for hydrogenation |

| Temperature | 25°C for hydrogenation; reflux for esterification | Mild conditions preserve functional groups |

| Pressure | 15 psi H2 for hydrogenation | Ensures complete reduction |

| Reaction Time | 16 hours for hydrogenation | Monitored by TLC or HPLC |

Purification and Characterization

- Purification: Filtration to remove catalyst, concentration under reduced pressure, recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

- Characterization: Confirmed by ^1H NMR, showing characteristic signals for aromatic protons, amino group, ethoxy groups, and methyl ester protons.

- Typical ^1H NMR Data (DMSO-d6): δ 7.12 (s, 1H), 6.45 (s, 2H), 6.36 (s, 1H), 3.74 (q, 4H, ethoxy CH2), 3.64 (s, 3H, methyl ester), 1.30 (t, 6H, ethoxy CH3).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Methyl 2-nitro-4,5-diethoxybenzoate | Pd/C, H2, EtOAc | 25°C, 15 psi H2, 16 h | 90-97% | High purity, mild conditions |

| Fischer Esterification | 2-Amino-4,5-diethoxybenzoic acid | Methanol, H2SO4 | Reflux, several hours | 70-85% | Acid catalyzed ester formation |

| Nucleophilic Substitution | Halogenated benzoate derivatives | Ethanol, base | Elevated temperature | Variable | For ethoxy group introduction |

| Continuous Flow Hydrogenation | Nitro precursor | Pd/C, H2 | Optimized flow conditions | Industrial scale | Enhanced safety and efficiency |

Research Findings and Practical Considerations

- The hydrogenation method is preferred due to its high selectivity and yield, avoiding harsh reagents.

- Esterification under acidic conditions is straightforward but requires careful control to prevent hydrolysis.

- Industrial processes favor continuous flow hydrogenation to improve throughput and reproducibility.

- The presence of ethoxy groups at 4 and 5 positions enhances solubility and reactivity, facilitating downstream functionalization.

- Purity and structural integrity are confirmed by spectroscopic methods and chromatographic purity analysis.

Chemical Reactions Analysis

Hydrolysis to 4,5-Diethoxyanthranilic Acid

The methyl ester undergoes saponification under basic conditions to yield the carboxylic acid derivative, a critical step for further functionalization.

Reaction:

Conditions:

- Base: Aqueous NaOH or KOH

- Solvent: Methanol/water mixture

- Temperature: Reflux (~80–100°C)

- Yield: ~80–90%

Application:

The resulting acid serves as a precursor for cyclization reactions to synthesize quinazolinones, key scaffolds in kinase inhibitors .

Cyclization to Quinazolinones

The anthranilic acid derivative undergoes cyclization with formamidine hydrochloride to form 4-chloro-dialkoxyquinazolines, which are pharmacologically relevant intermediates.

Reaction:

Conditions:

Key Data:

| Product | Conditions | Yield | Application |

|---|---|---|---|

| 6,7-Diethoxyquinazolinone | 210°C, formamidine HCl | 60% | EGFR kinase inhibitors |

Acylation of the Amino Group

The primary amine reacts with acylating agents (e.g., acetyl chloride) to form acetamide derivatives, protecting the amine or modifying reactivity.

Reaction:

Conditions:

- Reagent: Acetic anhydride or acetyl chloride

- Solvent: Dichloromethane or THF

- Catalyst: Pyridine (base)

- Yield: >85%

Condensation with DMF-Dimethylacetal (DMF-DMA)

The amino group reacts with DMF-DMA to form a dimethylaminomethylene intermediate, facilitating further heterocyclic synthesis.

Reaction:

Conditions:

Application:

This intermediate is used in synthesizing substituted quinolines and triazines with antitumor activity .

Coupling Reactions for Heterocycle Formation

The compound participates in nucleophilic aromatic substitution (NAS) or Ullmann-type couplings to form fused heterocycles.

Example: Reaction with cyanuric chloride to form triazine derivatives:

Conditions:

- Reagent: Cyanuric chloride

- Solvent: Tetrahydrofuran (THF)

- Temperature: -15°C to 0°C (Grignard conditions)

- Yield: >70%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation, though reactivity is moderated by the ethoxy and amino groups.

Nitration Example:

Conditions:

Diazotization and Subsequent Reactions

The amino group can be diazotized to form diazonium salts, enabling coupling reactions (e.g., azo dyes) or Sandmeyer reactions.

Reaction Sequence:

- Diazotization:

- Coupling with β-naphthol:

Conditions:

Scientific Research Applications

Methyl 2-amino-4,5-diethoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5-diethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Key Compounds:

| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Methyl 2-amino-4,5-diethoxybenzoate | N/A | 2-NH₂, 4-OCH₂CH₃, 5-OCH₂CH₃ | C₁₂H₁₇NO₄ | 251.27 (calc.) |

| Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 | 2-NH₂, 4-OCH₃, 5-OCH₃ | C₁₀H₁₃NO₄ | 211.21 |

| Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | 2-NH₂, 5-OCH₃ | C₉H₁₁NO₃ | 181.19 |

| Ethyl 2-amino-4,5-diethoxybenzoate | N/A | 2-NH₂, 4-OCH₂CH₃, 5-OCH₂CH₃ | C₁₃H₁₉NO₄ | 265.30 (calc.) |

Crystallography :

- Methyl 2-amino-4,5-dimethoxybenzoate crystallizes in a monoclinic system (space group P2₁/c) with planar geometry (RMS deviation: 0.049 Å). Intramolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize its structure, forming helical chains along the [0 1 0] direction .

Physicochemical Properties

Solubility and Reactivity:

- Methoxy vs. Ethoxy Groups: Ethoxy substituents increase hydrophobicity (higher logP) compared to methoxy groups, reducing aqueous solubility. For example, methyl 2-amino-4,5-dimethoxybenzoate is soluble in methanol (), while diethoxy analogs may require less polar solvents.

- Stability: Intramolecular hydrogen bonding in dimethoxy derivatives (e.g., N1–H⋯O1 distance: 2.947 Å) enhances thermal stability .

Nitric Oxide (NO) Inhibition:

- Ethoxy groups, being electron-donating, may reduce such activity compared to electron-withdrawing substituents.

Carcinogenicity Considerations:

- Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine () show carcinogenicity via DNA adduct formation.

Agricultural Use:

- Methyl benzoate derivatives with triazine moieties (e.g., metsulfuron-methyl in ) are herbicides. Diethoxy analogs may lack efficacy due to steric hindrance from larger substituents.

Biological Activity

Methyl 2-amino-4,5-diethoxybenzoate (C12H17NO4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoate structure modified by two ethoxy groups and an amino group. Its molecular weight is approximately 229.27 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, affecting their structure and function.

- Lipophilicity : The ethoxy groups enhance the compound's lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

- Target Interaction : Preliminary studies suggest it may inhibit specific enzymes or receptors involved in disease processes, although detailed pathways remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes the results from various assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of mitochondrial respiration |

The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.

- Anticancer Research : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure. These findings support its potential as a chemotherapeutic agent .

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Current toxicity data suggest that this compound has low acute toxicity levels; however, further studies are needed to assess chronic exposure effects and long-term safety profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4,5-diethoxybenzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis can be approached via nucleophilic substitution or esterification. For example, a methoxy analog (Methyl 2-amino-4,5-dimethoxybenzoate) is synthesized by alkylation of the phenolic hydroxyl groups using ethylating agents like iodoethane in the presence of a base (e.g., K₂CO₃) . To adapt this for diethoxy derivatives, replace methoxy precursors with ethoxy equivalents. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization. Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with analogs. For instance, methoxy analogs show aromatic proton signals at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm . Ethoxy groups will exhibit split signals near δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂).

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular weight (e.g., C₁₂H₁₇NO₄: theoretical 263.28 g/mol) .

Q. What solvents or conditions are recommended for dissolving this compound in biological assays?

- Methodological Answer : The compound is likely polar due to ethoxy and ester groups. Solubility can be tested in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4). For analogs like Methyl 2-amino-4,5-difluorobenzoate, solubility in DMSO exceeds 50 mg/mL . Conduct stability tests under varying pH (3–9) and temperatures (4°C–37°C) to optimize storage .

Advanced Research Questions

Q. How does the electronic environment of the ethoxy groups influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Ethoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. To study reactivity:

- Perform computational modeling (DFT) to map electron density distribution.

- Experimentally, compare reaction rates with methoxy or methyl analogs in Friedel-Crafts or Suzuki-Miyaura couplings. For example, triazine derivatives (from pesticide intermediates) show altered reactivity when methoxy groups are replaced with ethoxy .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may improve efficiency over traditional bases.

- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during ethoxylation, reducing side reactions .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent polarity, stoichiometry) .

Q. How can researchers design analogs of this compound for agrochemical applications, and what bioactivity assays are relevant?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.